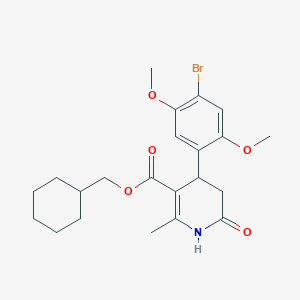
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Descripción general
Descripción
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that features a cyclohexylmethyl group, a brominated dimethoxyphenyl ring, and a tetrahydropyridine carboxylate moiety
Aplicaciones Científicas De Investigación
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps:
Formation of the Brominated Dimethoxyphenyl Intermediate: This step involves the bromination of 2,5-dimethoxyphenyl using bromine or a brominating agent under controlled conditions.
Cyclohexylmethylation: The intermediate is then reacted with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate to introduce the cyclohexylmethyl group.
Formation of the Tetrahydropyridine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the tetrahydropyridine ring, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the dimethoxyphenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The brominated dimethoxyphenyl ring may interact with enzymes or receptors, modulating their activity. The tetrahydropyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the brominated dimethoxyphenyl ring but lacks the cyclohexylmethyl and tetrahydropyridine moieties.
2,5-Dimethoxy-4-bromophenethylamine: Similar structure but different functional groups and overall molecular framework.
4-Bromo-2,5-dimethoxyamphetamine: Contains the brominated dimethoxyphenyl ring but has an amphetamine backbone.
Uniqueness
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO5/c1-13-21(22(26)29-12-14-7-5-4-6-8-14)16(10-20(25)24-13)15-9-19(28-3)17(23)11-18(15)27-2/h9,11,14,16H,4-8,10,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMOFPJCEBYPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2OC)Br)OC)C(=O)OCC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B4593209.png)
![2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4593222.png)
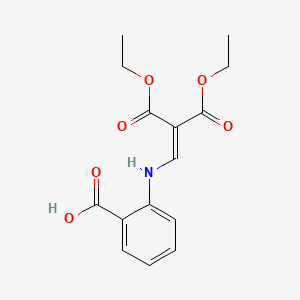
![3-methoxy-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4593232.png)
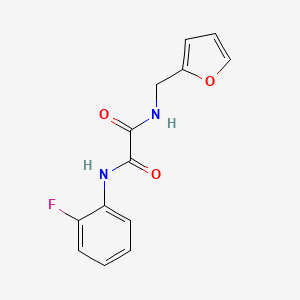
![2-[(2-METHOXYETHYL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4593240.png)
![(5E)-1-(4-METHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4593249.png)
![5-{3-methoxy-4-[2-(4-morpholinyl)ethyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4593255.png)
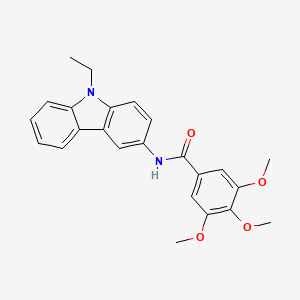
![N-(tert-butyl)-4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4593270.png)
![1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4593275.png)
![1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B4593279.png)
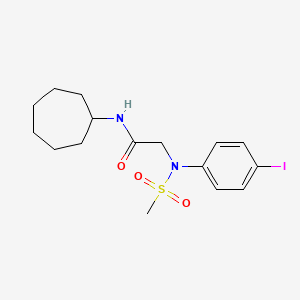
![2-chloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4593299.png)
